3-(1H-Benzoimidazol-2-yl)-phenol
Description
Historical Context and Significance of Benzimidazole (B57391) Derivatives in Drug Discovery
The journey of benzimidazole derivatives in the pharmaceutical world began with the discovery of their anthelmintic properties in the mid-20th century. A significant milestone was the introduction of thiabendazole (B1682256) in the 1960s, which revolutionized the treatment of parasitic worm infections. This breakthrough ignited widespread interest in the benzimidazole core, leading to the synthesis and evaluation of numerous analogues. researchgate.net
The structural resemblance of the benzimidazole moiety to naturally occurring purines enables it to interact with a wide array of biological macromolecules, including enzymes and receptors. nih.gov This has resulted in the development of a diverse range of drugs. For example, the blockbuster anti-ulcer medications omeprazole (B731) and other proton pump inhibitors are based on the benzimidazole scaffold. nih.govnih.gov Further testament to its therapeutic breadth are the antiviral agent enviroxime (B1671365) and the antihistamine astemizole. The pain-relieving properties of certain benzimidazole derivatives were first reported in the 1950s. wikipedia.org The continuous exploration of this scaffold underscores its enduring importance in the quest for novel therapeutic agents to address a multitude of diseases. nih.govnih.govresearchgate.net
Position of 3-(1H-Benzoimidazol-2-yl)-phenol within the Benzimidazole Chemical Space
Among the vast number of benzimidazole derivatives, this compound holds a distinct position. Its key structural feature is a phenol (B47542) group attached to the 2-position of the benzimidazole ring system. The hydroxyl group on the phenol is a critical functional group that can participate in hydrogen bonding, a fundamental interaction for molecular recognition by biological targets.
Scope and Research Significance of this compound
The research significance of this compound and its derivatives is rooted in their broad spectrum of potential biological activities. Investigations have revealed their promise as antimicrobial, antifungal, antiviral, and anticancer agents. nih.gov The underlying mechanism for these activities is often attributed to the ability of the benzimidazole core to interact with crucial biomolecules in pathogens and cancer cells.
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine (B120857) with 3-hydroxybenzaldehyde (B18108). nih.gov The presence of the phenolic hydroxyl group also imparts antioxidant properties, which may contribute to its therapeutic potential in conditions associated with oxidative stress. The ongoing scientific pursuit in this area focuses on synthesizing new derivatives, elucidating their mechanisms of action, and establishing detailed structure-activity relationships to optimize their therapeutic efficacy.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO |
Note: Some physical properties like melting point may vary depending on the crystalline form and purity.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFXRGKRCNQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354087 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-44-0 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6616-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Spectroscopic and Structural Elucidation of 3 1h Benzoimidazol 2 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in characterizing 3-(1H-Benzoimidazol-2-yl)-phenol and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the chemical environment of the protons. For instance, in a derivative, the protons of the benzimidazole (B57391) and phenyl rings typically appear as multiplets in the aromatic region of the spectrum. rsc.org The N-H proton of the benzimidazole ring usually appears as a broad singlet at a downfield chemical shift, often around 12.04 ppm in CDCl₃. ias.ac.in The chemical shifts and splitting patterns are influenced by the substituents on the aromatic rings. ias.ac.in
In a study of 2-substituted 1H-benzimidazoles, the ¹H NMR spectra were recorded using DMSO-d₆ or CDCl₃ as a solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard. ias.ac.in The chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). ias.ac.in The splitting patterns, such as singlet (s), doublet (d), triplet (t), and multiplet (m), help in assigning the protons to their respective positions in the molecule. ias.ac.in
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| NH | 12.04 | brs | - | ias.ac.in |
| ArH | 7.43 | d | 7.9 | ias.ac.in |
| ArH | 7.33 | s | - | ias.ac.in |
| ArH | 7.02 | d | 7.9 | ias.ac.in |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of derivatives of this compound, the carbon atoms of the benzimidazole and phenyl rings show distinct signals. rsc.org The chemical shifts of these carbons are influenced by their electronic environment. For example, carbons attached to heteroatoms like nitrogen and oxygen appear at different chemical shifts compared to other aromatic carbons. rsc.org
For a fluorinated derivative, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ 164.14, 161.72, 150.45, 150.42, 133.02, 132.94, 131.65, 131.57, 123.00, 122.98, 117.16, 116.95, 113.60, and 113.37. rsc.org These values correspond to the different carbon atoms in the molecule, although not all magnetically non-equivalent carbons were always observed. rsc.org
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C | 164.14, 161.72 | rsc.org |
| C | 150.45, 150.42 | rsc.org |
| C | 133.02, 132.94 | rsc.org |
| C | 131.65, 131.57 | rsc.org |
| C | 123.00, 122.98 | rsc.org |
| C | 117.16, 116.95 | rsc.org |
| C | 113.60, 113.37 | rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds. The O-H stretching vibration typically appears as a broad band in the region of 3450-3200 cm⁻¹, which can be influenced by hydrogen bonding. okstate.edu The N-H stretching vibration of the benzimidazole ring also appears in this region. The C=N stretching of the imidazole (B134444) ring and the C=C stretching of the aromatic rings are observed in the range of 1630-1450 cm⁻¹. nih.gov
For some benzimidazole derivatives, the IR spectra were recorded on a Perkin Elmer Spectrum1 FT-IR instrument using KBr pellets. amazonaws.com
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3450-3200 | okstate.edu |
| N-H stretch | ~3400 | okstate.edu |
| C=N stretch | 1614 | nih.gov |
| C=C stretch (aromatic) | 1630-1450 | okstate.edu |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. rsc.org For example, the HRMS data for a derivative was reported as calculated for C₁₁H₁₄NO₃ (M+H)⁺, 208.0973; found, 208.0975. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the ultraviolet region due to π→π* and n→π* transitions of the aromatic rings and the benzimidazole system. docbrown.info The position and intensity of these bands can be affected by the solvent and the substituents on the molecule. researchgate.net For instance, phenol (B47542) exhibits a maximum absorption (λmax) at 275 nm. docbrown.info The introduction of a nitro group, as in 3-nitrophenol, results in a second λmax at 340 nm, with the absorption band extending into the visible region, making the compound appear pale yellow. docbrown.info
Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Crystal Packing
For a derivative, 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, the crystal structure was determined to be monoclinic. nih.gov The benzimidazole unit is nearly planar, and it forms significant dihedral angles with the two attached benzene (B151609) rings, which are 56.55 (3)° and 81.65 (4)°. nih.govresearchgate.net The two benzene rings themselves are inclined to each other at a dihedral angle of 72.54 (4)°. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₂ | nih.gov |
| Molecular Weight | 316.35 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 10.5128 (2) | nih.gov |
| b (Å) | 12.1096 (2) | nih.gov |
| c (Å) | 12.5235 (2) | nih.gov |
| β (°) | 96.948 (1) | nih.gov |
| Volume (ų) | 1582.61 (5) | nih.gov |
| Z | 4 | nih.gov |
Chromatographic Purity and Separation Methods
The assessment of purity and the development of effective separation methods are critical aspects of the synthesis and characterization of "this compound" and its derivatives. Chromatographic techniques, particularly thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC), are indispensable tools for monitoring reaction progress, isolating the target compounds, and determining their purity.
Thin-layer chromatography is frequently employed as a rapid and convenient method to monitor the progress of reactions that synthesize benzimidazole derivatives. ijcrt.org For instance, the conversion of starting materials like o-phenylenediamine (B120857) and a corresponding aldehyde can be tracked by observing the appearance of a new spot with a different retention factor (Rƒ) on a TLC plate. semanticscholar.org Silica (B1680970) gel G is a commonly used stationary phase for this class of compounds. ijcrt.org The choice of mobile phase is crucial for achieving good separation, and various solvent systems have been reported for benzimidazole derivatives, which can be adapted for "this compound".
For the preparative separation and purification of "this compound" and its derivatives from reaction mixtures, column chromatography is a standard and effective technique. nih.gov Silica gel is the most common stationary phase used for this purpose. nih.gov The selection of the eluent system is critical for successful separation. A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate (B1210297), is often used to elute the components from the column. nih.gov For example, a crude product might be loaded onto a silica gel column and eluted with a solvent system like ethyl acetate and n-hexane in a 1:9 ratio, with the polarity gradually increased to facilitate the separation of the desired compound from impurities. nih.gov
High-performance liquid chromatography (HPLC) is a powerful analytical technique for determining the purity of "this compound" and for the quantitative analysis of its derivatives. Reversed-phase HPLC is a common mode of separation for these compounds. While specific HPLC methods for "this compound" are not extensively detailed in publicly available research, methods for structurally similar benzimidazole derivatives provide a strong basis for method development. researchgate.net These methods often utilize a C8 or C18 stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with a gradient elution to achieve optimal separation. researchgate.net For instance, a gradient system with mobile phase A consisting of a dilute acid in water/acetonitrile and mobile phase B with a higher concentration of acetonitrile has been used effectively for related compounds. researchgate.net Commercial suppliers of "this compound" often report purity levels determined by liquid chromatography-mass spectrometry (LC-MS), indicating the utility of this hyphenated technique for both separation and identification.
The following tables provide examples of typical chromatographic conditions that can be applied to the analysis and purification of "this compound" and its derivatives, based on established methods for this class of compounds.
Table 1: Typical Thin-Layer Chromatography (TLC) Conditions for Benzimidazole Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel G coated on glass plates or aluminum foil |
| Mobile Phase Systems | - Ethyl acetate : n-Hexane (e.g., 3:5 v/v) nih.gov - Chloroform (B151607) : Methanol (e.g., 9:1 v/v) - Toluene : Acetone (e.g., 8:2 v/v) |
| Visualization | - UV light (254 nm) semanticscholar.org - Iodine vapor chamber semanticscholar.org |
Table 2: Representative Column Chromatography Conditions for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 70-230 mesh) |
| Eluent Systems | - n-Hexane : Ethyl acetate (gradient elution, e.g., starting with 9:1 and increasing polarity) nih.gov - Dichloromethane : Methanol (gradient elution) |
| Monitoring | Fractions are typically collected and analyzed by TLC to identify those containing the pure compound. |
Table 3: General High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
| Stationary Phase | Reversed-phase C8 or C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm) researchgate.net |
| Mobile Phase | - A: Acetonitrile/Water/Acid (e.g., 25:75:0.05 v/v/v) researchgate.net - B: Acetonitrile/Water/Acid (e.g., 50:50:0.05 v/v/v) researchgate.net |
| Elution Mode | Gradient elution is often preferred for complex mixtures. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm). researchgate.net |
| Purity Assessment | Purity is determined by the area percentage of the main peak in the chromatogram. |
Computational Chemistry and Molecular Modeling Applications for 3 1h Benzoimidazol 2 Yl Phenol Analogues
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of molecular systems. nih.gov These approaches are instrumental in elucidating the electronic characteristics and predicting the stability and reactivity of 3-(1H-Benzoimidazol-2-yl)-phenol and its derivatives.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are frequently employed to analyze the electronic structure of benzimidazole (B57391) derivatives. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a crucial parameter for determining the chemical stability and reactivity of a molecule. nih.gov A larger energy gap generally implies higher stability and lower reactivity. nih.gov
For instance, in a study of various substituted benzimidazoles, the HOMO was found to be delocalized over the electron-rich portions of the molecule, while the LUMO was localized on the electron-deficient moieties. nih.gov This distribution of electron density is critical for understanding charge transfer within the molecule and its potential for intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis further complements this understanding by detailing the delocalization of electron density and the stabilizing hyperconjugative interactions between orbitals. nih.gov
The planarity of the benzimidazole system is also a key factor. In the crystal structure of 2-(1H-Benzoimidazol-2-yl)phenol, the molecule is essentially planar, which facilitates π-π stacking interactions. researchgate.net However, substitutions can alter this planarity. For example, in 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, the benzimidazole plane forms significant dihedral angles with the attached benzene (B151609) rings. nih.govresearchgate.net These conformational differences, which can be accurately modeled by DFT, have a direct impact on the electronic properties and crystal packing of the molecules. researchgate.netnih.govresearchgate.net
Reactivity and Stability Predictions
DFT calculations are a powerful tool for predicting the reactivity and stability of benzimidazole analogues. Global reactivity parameters, derived from the HOMO and LUMO energies, can quantify various aspects of chemical reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Molecules with a higher energy gap between HOMO and LUMO are generally considered to be more stable and less reactive. nih.gov
The reactivity of the benzimidazole core itself can be modulated by substitutions. The nitrogen atoms of the imidazole (B134444) ring can be alkylated or acylated, though these reactions can sometimes lead to mixtures of products or byproducts. nih.gov Computational models can help predict the most likely sites of reaction and the relative stability of the resulting isomers.
Molecular Docking and Molecular Dynamics Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like this compound analogues, and biological macromolecules, such as proteins. These methods are crucial for drug discovery and development.
Ligand-Protein Interaction Profiling and Binding Site Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This technique is instrumental in identifying the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For example, in a study of benzimidazole-triazolothiadiazole hybrids as inhibitors of β-glucuronidase, molecular docking revealed the key interactions between the inhibitors and the active site of the enzyme. nih.gov Similarly, docking studies of benzimidazole-1,3,4-triazole hybrids with carbonic anhydrase I and II identified the binding modes of these inhibitors. nih.gov The insights gained from these studies help to explain the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. nih.gov
Prediction of Binding Affinities and Inhibitory Potentials
Molecular docking simulations can also provide an estimation of the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. conestogac.on.ca This information is critical for predicting the inhibitory potential of a compound. nih.gov Generally, a lower binding energy indicates a more stable ligand-protein complex and, consequently, a higher inhibitory potential.
For instance, a series of benzimidazole-triazolothiadiazole hybrids showed a wide range of IC50 values against β-glucuronidase, and these experimental findings were supported by molecular docking studies. nih.gov The docking scores helped to rationalize the observed differences in inhibitory activity based on the substituents on the phenyl ring. nih.gov Similarly, for carbonic anhydrase inhibitors, the most active compounds identified through experimental screening also showed the best binding interactions in the docking simulations. nih.gov It is important to note that while docking provides valuable predictions, more advanced computational methods can be used to improve the accuracy of binding affinity predictions. nih.gov
Conformational Dynamics and Complex Stability Assessment
MD simulations can be used to assess the stability of the interactions identified through docking. By monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the specific interactions (e.g., hydrogen bonds) over the course of the simulation, researchers can determine if the binding pose is stable. This dynamic information is crucial for a more accurate understanding of the binding process and for confirming the predictions made by docking studies. For example, MD simulations can reveal whether key hydrogen bonds are maintained throughout the simulation, thus reinforcing the importance of those interactions for binding.
In Silico ADMET and Drug-Likeness Predictions
The clinical success of a drug candidate is not solely dependent on its biological activity but also on its ADMET profile. A significant number of promising compounds fail in later stages of drug development due to unfavorable pharmacokinetic properties or unacceptable toxicity. nih.gov In silico ADMET prediction tools play a pivotal role in early-stage drug discovery by filtering out compounds with undesirable properties, thereby reducing the likelihood of late-stage attrition. nih.gov These computational models utilize a molecule's structure to forecast its behavior in the human body.
The journey of a drug through the body is a complex process governed by its physicochemical properties. In silico tools are employed to predict these properties for analogues of this compound, providing critical insights into their potential as orally administered drugs.
Absorption: For a drug to be effective when taken orally, it must be efficiently absorbed from the gastrointestinal tract. Key parameters predicted by computational models include human intestinal absorption (HIA), and cell permeability (e.g., Caco-2 permeability). For many benzimidazole derivatives, high intestinal absorption has been predicted, often exceeding 70%. researchgate.net The BOILED-Egg model, a graphical method, is often used to visualize a compound's potential for passive absorption. isca.me
Distribution: Once absorbed, a drug is distributed throughout the body via the circulatory system. Important considerations for distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to act on its target. biotech-asia.org For many benzimidazole derivatives, a high PPB is often predicted. biotech-asia.org The ability to penetrate the BBB is crucial for drugs targeting the central nervous system, while for others, it is an undesirable trait that could lead to side effects. isca.me Computational models can predict whether a compound is likely to be a P-glycoprotein (P-gp) substrate, a key efflux transporter at the BBB. isca.me
Metabolism: The biotransformation of drugs, primarily in the liver by cytochrome P450 (CYP) enzymes, is a critical factor in determining a drug's half-life and potential for drug-drug interactions. In silico models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize a given compound. Predicting whether a compound is an inhibitor of these enzymes is also vital to avoid adverse drug interactions.
Excretion: The final stage of a drug's journey is its elimination from the body, typically via the kidneys or in the feces. While direct prediction of excretion pathways is complex, parameters related to metabolism and solubility provide an indication of the likely route and rate of elimination.
The following table illustrates a hypothetical in silico ADMET profile for a series of this compound analogues, based on typical values observed for benzimidazole derivatives in published research.
| Compound | HIA (%) | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Analogue 1 | High | No | Yes | No | Yes | No | No |
| Analogue 2 | High | No | No | No | No | No | Yes |
| Analogue 3 | Moderate | No | Yes | Yes | No | Yes | No |
| Analogue 4 | High | Yes | No | No | No | No | No |
This table is for illustrative purposes and the data is hypothetical.
Beyond individual ADMET properties, a holistic assessment of a compound's "drug-likeness" is essential. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely successful drug. researchgate.net This assessment is often guided by a set of rules derived from the analysis of successful oral drugs.
Lipinski's Rule of Five: One of the most widely used guidelines is Lipinski's Rule of Five. biotech-asia.org It states that orally active drugs generally have:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability. Studies on various benzimidazole derivatives have shown that many analogues can be designed to adhere to these rules. researchgate.net
Veber's Rule: Veber's rule provides additional criteria for good oral bioavailability, focusing on molecular flexibility and polarity. It suggests that a compound is more likely to be orally bioavailable if it has:
A rotatable bond count of 10 or less.
A topological polar surface area (TPSA) of 140 Ų or less.
The TPSA is a particularly useful descriptor as it has been shown to correlate well with passive intestinal absorption and BBB penetration. researchgate.net
The table below presents a hypothetical drug-likeness and lead optimization parameter assessment for a series of this compound analogues.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rotatable Bonds | Lipinski Violations |
| Analogue 1 | 345.4 | 3.8 | 2 | 4 | 75.6 | 4 | 0 |
| Analogue 2 | 421.5 | 4.9 | 3 | 5 | 89.2 | 6 | 0 |
| Analogue 3 | 510.6 | 5.2 | 4 | 6 | 102.5 | 8 | 2 |
| Analogue 4 | 388.4 | 4.1 | 1 | 3 | 65.1 | 3 | 0 |
This table is for illustrative purposes and the data is hypothetical.
Biological and Pharmacological Activities of Benzimidazole Compounds with Relevance to 3 1h Benzoimidazol 2 Yl Phenol
Antimicrobial Activities
Benzimidazole (B57391) derivatives are well-established as potent antimicrobial agents, demonstrating efficacy against a wide spectrum of bacteria and fungi. nih.govbenthamscience.com The antimicrobial action of these compounds is a significant area of research, driven by the increasing challenge of drug-resistant pathogens. nih.gov
Benzimidazole compounds have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. rroij.comtandfonline.com The mechanism of action for their antibacterial effects can vary, with some derivatives acting as topoisomerase inhibitors, which are crucial for regulating DNA topology in bacteria. clemson.edu The inhibition of these enzymes disrupts essential cellular processes, leading to bacterial cell death. clemson.edu
Research has highlighted the effectiveness of various substituted benzimidazoles against a range of bacterial strains. For instance, certain novel aminopyrimidinyl benzimidazoles have demonstrated effective growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov Similarly, studies on 1,2-disubstituted benzimidazoles have revealed excellent activity against P. aeruginosa, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin. ijpsm.com The presence and position of different substituents on the benzimidazole ring play a crucial role in determining the antibacterial potency. nih.gov For example, compounds with electron-withdrawing groups have been found to be highly effective against bacterial strains. nih.gov
| Compound Type | Target Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| Bisbenzimidazole derivatives | E. coli | Act as selective inhibitors of E. coli DNA topoisomerase I. | clemson.edu |
| Benzimidazole-naphthalimide triazole derivatives | S. aureus, MRSA, B. subtilis | Showed effective growth inhibition with low MIC values. | rroij.com |
| 1,2-disubstituted benzimidazoles | P. aeruginosa | Exhibited excellent activity, some better than ciprofloxacin. | ijpsm.com |
| Benzimidazole-pyrazole compounds | P. aeruginosa, E. coli | Demonstrated significant antibacterial activity with low MIC values. | mdpi.com |
The antifungal activity of benzimidazole derivatives is a significant aspect of their pharmacological profile. tandfonline.commdpi.com A primary mechanism of their antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. nih.govnih.gov Specifically, many azole-based antifungal agents, which share structural similarities with benzimidazoles, target the enzyme lanosterol (B1674476) 14-α-demethylase (a cytochrome P450 enzyme, CYP51), which is essential for the conversion of lanosterol to ergosterol. mdpi.comnih.gov
Numerous studies have demonstrated the potent antifungal activity of various benzimidazole derivatives against a range of fungal pathogens, including various Candida and Aspergillus species. tandfonline.commdpi.com For example, certain benzimidazole-oxadiazole compounds have shown potent activity against Candida albicans, comparable to standard antifungal drugs like amphotericin B. mdpi.com Molecular docking studies have supported these findings, showing strong interactions between the benzimidazole derivatives and the active site of lanosterol 14-α-demethylase. mdpi.com The substitution pattern on the benzimidazole ring significantly influences the antifungal potency, with certain substituents enhancing the activity against specific fungal strains. acs.org
| Compound Type | Target Pathogen(s) | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole-oxadiazole derivatives | Candida species | Inhibition of ergosterol biosynthesis | Potent activity, with some compounds showing MIC50 values of 1.95 µg/mL against C. albicans. | mdpi.com |
| Benzimidazole-1,2,4-triazole derivatives | C. glabrata | Inhibition of 14α-demethylase | Showed higher antifungal activity than voriconazole (B182144) and fluconazole (B54011) with MIC values of 0.97 μg/mL. | acs.org |
| N-alkyl benzimidazole derivatives | C. albicans, A. clavatus | Not specified | Showed good activity compared to Griseofulvin. | tandfonline.com |
| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida species | Inhibition of cytochrome P450 3A-dependent C14-α-demethylase | Exhibited the most significant antifungal effects against tested clinical species. | nih.gov |
Anticancer Potential
Benzimidazole and its derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.govnih.gov Their structural resemblance to purine (B94841) nucleotides allows them to interact with various biomolecules involved in cancer pathways. nih.gov The anticancer activity of benzimidazoles is multifaceted, involving a range of cellular and molecular mechanisms. nih.govresearchgate.net
The anticancer effects of benzimidazole derivatives are exerted through diverse mechanisms. nih.gov These include the disruption of microtubule polymerization, induction of apoptosis (programmed cell death), cell cycle arrest (often at the G2/M phase), and anti-angiogenic effects. nih.govresearchgate.net Some benzimidazoles also interfere with cellular metabolism by blocking glucose transport. nih.gov
One of the key mechanisms is the inhibition of tubulin polymerization. mdpi.com Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and subsequent apoptosis. mdpi.com Furthermore, some benzimidazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2. acs.org The activation of caspases, which are key executioners of apoptosis, is another common pathway triggered by these compounds. iiarjournals.org
The anticancer activity of benzimidazole derivatives is often attributed to their ability to target specific proteins and signaling pathways that are dysregulated in cancer. acs.org Several key targets have been identified, including:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. acs.orgnih.gov By inhibiting VEGFR-2, benzimidazole derivatives can suppress tumor angiogenesis. acs.org
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival. nih.govfrontiersin.org Benzimidazole compounds have been designed as EGFR inhibitors. frontiersin.org
Topoisomerase II (Topo II): This enzyme is essential for DNA replication and is a well-established target for cancer chemotherapy. nih.gov Some benzimidazole hybrids have shown potent inhibitory activity against Topo II. nih.gov
Poly (ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. nih.govfrontiersin.org
Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. acs.org Benzimidazole derivatives have been developed as Bcl-2 inhibitors, promoting cancer cell death. acs.org
| Compound Type | Identified Target(s) | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | HepG-2, HCT-116, MCF-7, HeLa | Acted as multi-target inhibitors with potent anticancer activity. | nih.govnih.gov |
| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | HT-29 (colon cancer) | Demonstrated selective cytotoxicity and potential as antiangiogenic agents. | acs.org |
| Alkylsulfonyl benzimidazole derivatives | Bcl-2 | MCF-7 (breast cancer) | Acted as potent Bcl-2 inhibitors, inducing apoptosis. | acs.org |
| Benzimidazole carboxamide derivatives (e.g., Rucaparib, Veliparib) | PARP | Various cancers | Act as potent PARP inhibitors by interacting with the nicotinamide (B372718) binding site. | nih.gov |
Antiviral Modalities
The benzimidazole scaffold is also a key component in the development of antiviral agents. nih.govnih.gov Derivatives of benzimidazole have shown activity against a range of RNA and DNA viruses. nih.govnih.gov The antiviral mechanisms can be varied and are often specific to the virus being targeted.
For instance, some benzimidazole derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV), a common cause of respiratory infections. nih.govnih.gov Others have shown inhibitory effects against viruses from the Flaviviridae family, which includes Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV), a surrogate for the Hepatitis C virus in early-stage drug discovery. nih.govgoogle.com The development of benzimidazole-triazole hybrids has also been a focus, with some showing promise as antiviral agents. mdpi.com The specific structural features of the benzimidazole derivatives, including the nature and position of substituents, are critical for their antiviral potency and spectrum of activity. nih.govnih.gov
| Compound Type | Target Virus(es) | Key Findings | Reference |
|---|---|---|---|
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV, BVDV, YFV, CVB2 | Potent activity against RSV with EC50 values as low as 20 nM. | nih.gov |
| Assorted benzimidazole derivatives | CVB-5, RSV, BVDV, Sb-1 | Several compounds showed EC50 values in the low micromolar range against CVB-5 and RSV. | nih.gov |
| Benzimidazole-1,2,3-triazole hybrids | Not specified, general antiviral properties noted | The presence of an additional triazole ring can increase biological activity. | mdpi.com |
Inhibition of Viral Replication Pathways (e.g., RSV)
Benzimidazole derivatives have demonstrated significant potential as antiviral agents, particularly against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections in young children. nih.govtandfonline.com These compounds can interfere with the early stages of the viral life cycle. nih.gov
One mechanism of action involves the inhibition of viral entry into host cells. For instance, the benzimidazole derivative TMC353121 has been shown to block the RSV fusion process, a critical step for the virus to deliver its genetic material into the host cell. tandfonline.com Studies on other benzimidazole analogs, such as SRI 29365, indicate that their antiviral efficacy is most pronounced when they are present during the initial phases of infection, suggesting they target early replication steps. nih.gov
Some benzimidazole-based compounds, like RV521 (Sisunatovir), have progressed to clinical trials and have shown a human therapeutic proof-of-concept for treating RSV infection. nih.govacs.org This compound acts as a fusion inhibitor, demonstrating potent antiviral effects with a significant reduction in viral load and symptoms in human volunteers. acs.org The antiviral activity of these compounds is often evaluated through in vitro assays that measure the reduction in viral-induced cytopathic effects or the reduction in progeny virus production. nih.gov
A variety of benzimidazole chemotypes, including 2-benzylbenzimidazoles, 2-phenylbenzimidazoles, and [(benzotriazol-1/2-yl)methyl]benzimidazoles, have been shown to inhibit RSV replication, with some exhibiting potency in the nanomolar range. nih.gov The specific substitutions on the benzimidazole core are crucial for their antiviral activity and can influence their safety profile. tandfonline.com
| Compound | Target/Mechanism | EC₅₀ | Reference |
|---|---|---|---|
| SRI 29365 | Inhibits early stages of viral infection, likely G-protein mediated attachment | 66 µM | nih.gov |
| TMC353121 | Inhibits viral fusion process | Dose-dependent inhibition | tandfonline.com |
| RV521 (Sisunatovir) | Inhibitor of RSV fusion | 1.2 nM (mean against a panel of RSV A and B strains) | acs.org |
Activity Against Specific Viral Targets (e.g., SARS-CoV-2 Proteins)
The emergence of SARS-CoV-2, the virus responsible for COVID-19, spurred research into new antiviral agents, with benzimidazole derivatives showing promise. nih.gov One key strategy involves targeting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into host cells. nih.gov
The benzimidazole-containing drug, bazedoxifene (B195308), has been identified as a potential inhibitor of the RBD/ACE2 interaction. nih.gov In vitro studies have shown that bazedoxifene can abrogate this interaction with a micromolar half-maximal inhibitory concentration (IC₅₀). nih.gov Molecular dynamics simulations further support this by indicating that bazedoxifene causes a loss of contact and specific hydrogen-bond interactions necessary for the stability of the RBD/ACE2 complex. nih.gov
Other benzimidazole derivatives have been investigated for their ability to inhibit other crucial viral proteins. For instance, some compounds have shown inhibitory effects against the SARS-CoV-2 main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), both of which are essential for viral replication. bohrium.comdocumentsdelivered.comnih.gov A study investigating 1,2-fused/disubstituted benzimidazoles found that some compounds exhibited an inhibitory effect on Mpro, with one compound showing an IC₅₀ of 46.86 μM. documentsdelivered.com
| Compound/Derivative | Viral Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Bazedoxifene | RBD/ACE2 Interaction | IC₅₀: 1.237 µM | nih.gov |
| Benzimidazole derivative 1k | Main Protease (Mpro) | IC₅₀: 46.86 μM | documentsdelivered.com |
| GRL0617 | Papain-like Protease (PLpro) | IC₅₀: 2.4 µM (SARS-CoV-2), EC₅₀: 27.6 µM (SARS-CoV-2) | nih.gov |
Anti-Inflammatory and Analgesic Effects
The benzimidazole scaffold is a key feature in many compounds exhibiting anti-inflammatory and analgesic properties. nih.govresearchgate.netbanglajol.info These compounds have shown efficacy in various in vivo models of inflammation and pain.
In one study, synthesized benzimidazole derivatives demonstrated significant peripheral and central analgesic effects. banglajol.info For instance, compounds 1 and 2 in the study showed 79.66% and 83.05% writhing inhibition, respectively, in a peripheral analgesic model, comparable to the standard drug aceclofenac. banglajol.info In a central analgesic test, these compounds also showed notable effects. banglajol.info The same study reported promising anti-inflammatory activity, with the compounds inhibiting paw edema by 87.72% and 85.96%, respectively. banglajol.info
Another study highlighted a series of novel benzimidazole derivatives as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), which is a major mediator of inflammation, pain, and fever. nih.govacs.org One compound, AGU654, showed significant alleviation of fever, inflammation, and inflammatory pain in preclinical models. nih.govacs.org
Pathways of Anti-Inflammatory Action
The anti-inflammatory effects of benzimidazole derivatives are mediated through various pathways. A primary mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov
As mentioned, a significant pathway is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govacs.org By selectively inhibiting mPGES-1, certain benzimidazole derivatives can suppress the production of PGE2, a key pro-inflammatory mediator, without affecting the production of other prostaglandins that may have protective functions. nih.govacs.org
Another important mechanism involves the modulation of pro-inflammatory cytokines. Some benzimidazole and related imidazopyridine derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These cytokines play a crucial role in the inflammatory response and are implicated in various inflammatory diseases. nih.gov
Furthermore, some benzimidazole derivatives exhibit their anti-inflammatory effects by targeting specific kinases, such as lymphocyte-specific kinase (Lck), which is involved in T-cell signaling and activation. nih.gov By blocking Lck, these compounds can inhibit the production of IL-2, another important cytokine in the immune response. nih.gov
| Mechanism | Target Enzyme/Pathway | Effect | Reference |
|---|---|---|---|
| Inhibition of Prostaglandin Synthesis | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Suppresses production of pro-inflammatory PGE2 | nih.govacs.org |
| Modulation of Cytokine Production | TNF-α and IL-6 pathways | Inhibits the release of pro-inflammatory cytokines | nih.gov |
| Inhibition of Kinase Activity | Lymphocyte-specific kinase (Lck) | Inhibits IL-2 production | nih.gov |
Antitubercular Research
Benzimidazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.gov Several studies have reported the synthesis and evaluation of benzimidazole derivatives with potent antimycobacterial activity. nih.govnih.gov
A series of 2,5-disubstituted benzimidazole derivatives were synthesized and screened against the H37Rv strain of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the micromolar range. nih.gov In another study, novel 2-substituted benzimidazole derivatives also showed good antimycobacterial properties. nih.gov The substitutions on the benzimidazole ring play a crucial role in determining the antitubercular activity. For example, the presence of chloro groups on the phenyl ring of benzimidazole has been found to increase activity, while methyl groups may decrease it. tandfonline.com
Inhibition of Mycobacterial Cell Division Proteins (e.g., FtsZ Polymerization)
A key target for antitubercular benzimidazoles is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a crucial protein for bacterial cell division, forming a "Z-ring" at the center of the cell that initiates septum formation and subsequent cell division. nih.gov Inhibition of FtsZ polymerization disrupts this process, leading to bacterial growth inhibition and cell death. nih.gov
Several studies have demonstrated that trisubstituted benzimidazoles can inhibit the assembly of M. tuberculosis FtsZ in a dose-dependent manner. nih.govnih.gov These compounds not only prevent the polymerization of FtsZ but can also disassemble pre-formed FtsZ polymers. nih.gov This suggests a novel mechanism of action on the inhibition of Mtb FtsZ assembly and Z-ring formation. nih.gov The lead compounds from these studies often show low cytotoxicity against mammalian cells, indicating a potential for selective toxicity towards the bacteria. nih.gov
| Compound Series | Target | Activity | Reference |
|---|---|---|---|
| Trisubstituted benzimidazoles | Mtb FtsZ polymerization | MIC values in the range of 0.5-6 µg/mL | nih.gov |
| Advanced lead 5f | Mtb FtsZ polymerization | MIC 0.06 µg/mL | nih.gov |
Other Therapeutic Explorations
The versatile benzimidazole scaffold has been explored for a multitude of other therapeutic applications beyond those detailed above. These explorations highlight the broad-spectrum biological activity of this chemical class.
Anticancer Activity: Benzimidazole derivatives have been investigated as potential anticancer agents. acs.org Some compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. acs.org Fenbendazole, a benzimidazole anthelmintic, has also shown potent growth-inhibitory activity against cancer cell lines by inhibiting proteasomal activity. nih.gov
Anthelmintic Activity: Benzimidazoles are well-established as broad-spectrum anthelmintic agents. youtube.com Drugs like mebendazole (B1676124) and albendazole (B1665689) are used to treat various intestinal nematode infections. nih.govyoutube.com Their primary mechanism of action is the inhibition of microtubule polymerization in the parasites by binding to β-tubulin. youtube.com
Antidiabetic Potential: Research has indicated that benzimidazole derivatives could be developed as antidiabetic agents. nih.gov
Anxiolytic Properties: Certain synthesized benzimidazole derivatives have shown potential as anti-anxiety agents in preclinical studies. nih.gov
Antifungal and Antibacterial Activity: Various benzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal strains. tandfonline.com
This diverse range of pharmacological activities underscores the importance of the benzimidazole nucleus as a "privileged scaffold" in medicinal chemistry, providing a foundation for the development of new therapeutic agents for a wide variety of diseases. nih.govnih.govresearchgate.net
Antidiabetic Applications
One of the primary targets for benzimidazole-based antidiabetic drugs is the inhibition of α-glucosidase. nih.gov This enzyme plays a crucial role in breaking down complex carbohydrates into simpler sugars, and its inhibition can help to control postprandial hyperglycemia. nih.gov Although not directly studying 3-(1H-Benzoimidazol-2-yl)-phenol, a study on novel 1,2-benzothiazine derivatives, which are structurally related, demonstrated significant α-glucosidase inhibition. nih.gov For instance, certain synthesized N-arylacetamides showed better inhibitory activity than the standard drug, acarbose. nih.gov
Another key mechanism implicated in the antidiabetic effects of benzimidazole derivatives is the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a central regulator of energy metabolism, and its activation can lead to increased glucose uptake in muscle and other tissues. nih.gov Studies on benzimidazole derivatives like albendazole have shown that they can exert antidiabetic effects through the activation of AMPK. nih.gov
The following table summarizes the α-glucosidase inhibitory activity of some benzothiazine derivatives, which, while not benzimidazoles, share a bicyclic heterocyclic structure and provide a reference for potential activity.
| Compound | Type of Inhibition | IC50 (µM) |
| Derivative 11c | α-Glucosidase Inhibition | 30.65 |
| Derivative 12a | α-Glucosidase Inhibition | 18.25 |
| Derivative 12d | α-Glucosidase Inhibition | 20.76 |
| Derivative 12e | α-Glucosidase Inhibition | 35.14 |
| Derivative 12g | α-Glucosidase Inhibition | 24.24 |
| Acarbose (Standard) | α-Glucosidase Inhibition | 58.8 |
| Data sourced from a study on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsigmaaldrich.comthiazin-2-yl)-N-arylacetamides. nih.gov |
Neuroregenerative Implications
The neuroprotective potential of benzimidazole derivatives has been explored in the context of various neurodegenerative diseases. While specific data on the neuroregenerative effects of this compound is lacking, studies on related compounds suggest that the benzimidazole scaffold may offer therapeutic benefits.
Research on a new family of (2-imidazolin-4-yl)phosphonates, which are structurally related to benzimidazoles, has shown high affinity for imidazoline (B1206853) I2 receptors (I2-IRs), which are implicated in neuroprotection. nih.gov Acute treatment with some of these compounds in mice led to an increase in the p-FADD/FADD ratio, an indicator of cell survival, in the hippocampus. nih.gov
Furthermore, a study on newly synthesized benzimidazole arylhydrazones demonstrated significant neuroprotective and antioxidant activities. mdpi.com In models of oxidative stress and neurotoxicity, dihydroxy derivatives of these compounds showed robust protective effects, surpassing those of reference compounds like melatonin (B1676174) and rasagiline. mdpi.com The neuroprotective effects of these compounds are attributed to their ability to scavenge free radicals and inhibit MAO-B, an enzyme involved in the degradation of dopamine. mdpi.com
The following table presents data on the neuroprotective effects of certain benzimidazole arylhydrazone derivatives.
| Compound | Assay | Result |
| Dihydroxy compound 3h | H2O2-induced oxidative stress in SH-SY5Y cells | Most robust neuroprotective and antioxidant activity |
| Dihydroxy compound 3i | H2O2-induced oxidative stress in SH-SY5Y cells | Most robust neuroprotective and antioxidant activity |
| Melatonin (Reference) | H2O2-induced oxidative stress in SH-SY5Y cells | Less pronounced activity than 3h and 3i |
| Rasagiline (Reference) | H2O2-induced oxidative stress in SH-SY5Y cells | Less pronounced activity than 3h and 3i |
| Data from a study on new benzimidazole arylhydrazones. mdpi.com |
Interaction with DNA and Associated Processes
The interaction of small molecules with DNA is a fundamental aspect of their pharmacological activity, particularly in the context of anticancer and antimicrobial agents. The benzimidazole core is a well-known DNA-binding motif. nih.gov While direct studies on the DNA interaction of this compound are not available, research on 2-phenylbenzimidazole (B57529) derivatives provides valuable insights into how these compounds may interact with DNA.
Studies have shown that 2-phenylbenzimidazole compounds can bind to DNA through intercalation or groove binding, depending on their terminal substituents. nih.gov For instance, compounds with a flexible N-methylpiperazine ring are more likely to intercalate into the DNA structure, while those with a bulkier amidinium group tend to bind to the DNA groove. nih.gov
The conjugation of benzylvanillin with a benzimidazole structure has been shown to improve DNA binding and enhance antileukemic properties. plos.orgnih.gov These conjugated compounds were found to bind to the minor groove of DNA, primarily through hydrophobic interactions. plos.orgnih.gov The binding constants for some of these derivatives with DNA have been determined, indicating a strong interaction. plos.orgnih.gov
Metal complexes of benzimidazole ligands have also been investigated for their DNA binding capabilities. rsc.org For example, copper(II), nickel(II), palladium(II), and zinc(II) complexes of novel benzimidazole Schiff base ligands have demonstrated moderate to strong DNA binding, with binding constants (Kb) in the range of 10^3 to 10^5 M^-1. rsc.org
The following table summarizes the DNA binding constants of some benzimidazole derivatives.
| Compound | DNA Binding Constant (Kb or Kd) | Method |
| 2XP | 6.86 µM/bp (Kd) | Equilibrium binding titration |
| 3BS | 7.39 µM/bp (Kd) | Equilibrium binding titration |
| Complex 2 (Cu(II)) | 3.27 × 10^5 M^-1 (Kb) | UV/Visible absorption spectroscopy |
| Complex 5 (Pd(II)) | 6.40 × 10^3 M^-1 (Kb) | UV/Visible absorption spectroscopy |
| Data sourced from studies on benzylvanillin-benzimidazole conjugates and metal complexes of benzimidazole Schiff bases. plos.orgnih.govrsc.org |
Structure Activity Relationship Sar Studies and Rational Drug Design
Influence of Substituents and Structural Modifications on Biological Activity
The biological activity of derivatives of the 3-(1H-Benzoimidazol-2-yl)-phenol scaffold is significantly modulated by the nature and position of substituents on both the benzimidazole (B57391) and phenol (B47542) rings. nih.gov Research indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core are particularly influential on the resulting compound's anti-inflammatory and antitumor activities. nih.govnih.gov
For instance, in the development of antitumor agents, a series of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives were synthesized. nih.gov Studies on these compounds revealed that specific substitutions dramatically impacted their efficacy. For example, compound 5a3, which features a specific substitution pattern, showed effective inhibition of tumor growth in a non-small cell lung cancer (NCI-H460) xenograft model. nih.gov Another derivative, 5d3, displayed excellent antiproliferative activity in a human hepatocellular carcinoma (BEL-7402) xenograft model. nih.gov This highlights that even subtle modifications to the parent structure can lead to significant differences in therapeutic potential against various cancer cell lines.
In the context of anti-inflammatory agents, the introduction of electron-withdrawing groups, such as a chloro group or a nitro group, to the benzimidazole structure has been shown to be effective against bacterial strains. nih.gov Conversely, the addition of electron-releasing groups like methyl or methoxy (B1213986) groups at the para position can result in promising antifungal activity. nih.gov Furthermore, studies on 2-phenyl-benzimidazoles as topoisomerase I inhibitors found that substituents at the 5-position capable of acting as hydrogen bond acceptors, such as formyl, aminocarbonyl, or nitro groups, were correlated with inhibitory potential. researchwithrutgers.com Specifically, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole was significantly more active than its 4-nitro isomer, underscoring the critical role of substituent placement. researchwithrutgers.com
Structural modifications are not limited to simple substitutions. The creation of hybrid molecules, where the benzimidazole pharmacophore is combined with other biologically active moieties like coumarin, has been explored. researchgate.net This strategy can enhance the therapeutic efficiency and bioavailability compared to the individual components. researchgate.net
Table 1: Influence of Substituents on the Biological Activity of Benzimidazole Derivatives
| Parent Scaffold | Substituent/Modification | Position | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 2-Phenyl-1H-benzimidazole | -NO₂ | 5-position | High activity as a topoisomerase I poison | researchwithrutgers.com |
| 2-Phenyl-1H-benzimidazole | -NO₂ | 4-position | Lower activity compared to the 5-nitro isomer | researchwithrutgers.com |
| 1H-benzimidazole | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Aryl ring at C2 | Effective antibacterial activity | nih.gov |
| 1H-benzimidazole | Electron-releasing groups (e.g., -CH₃, -OCH₃) | para-position of aryl ring at C2 | Promising antifungal activity | nih.gov |
| 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one | Specific substitution pattern (5a3) | Not specified | Inhibition of NCI-H460 tumor growth | nih.gov |
Identification of Key Pharmacophores for Therapeutic Targets
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound class of compounds, the benzimidazole ring system itself is a primary pharmacophore. researchgate.netnih.gov Its structural similarity to purines allows it to interact with a variety of biopolymer targets. nih.gov
Key pharmacophoric features often include:
The Benzimidazole Core: This planar, heterocyclic system can engage in π-π stacking interactions with aromatic residues in protein binding sites. nih.gov
Nitrogen Atoms: The nitrogen atoms in the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, which is crucial for anchoring the molecule to its biological target. nih.govresearchgate.net For example, intermolecular O-H···N hydrogen bonds have been observed in the crystal structure of related compounds. nih.gov
The Phenolic Hydroxyl Group: The -OH group on the phenol ring is a potent hydrogen bond donor and acceptor, contributing significantly to the binding affinity.
Substituent Features: Specific substituents introduce additional interaction points. As noted earlier, a nitro group at the 5-position of the benzimidazole ring acts as a key hydrogen bond acceptor for topoisomerase I inhibition. researchwithrutgers.com
The combination of a hydrogen-bond-donating/accepting system (the benzimidazole N-H and the phenolic O-H) and an aromatic surface establishes the fundamental pharmacophore for this class of compounds, enabling interactions with targets such as kinases, polymerases, and other enzymes. researchwithrutgers.comnih.gov
Strategies for Lead Optimization and Development of New Drug Candidates
Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several strategies have proven effective.
A primary strategy involves modifying the physicochemical properties of the lead compound, such as its acidity (pKa) and lipophilicity (logP). nih.gov For a series of 2-(piperidin-3-yl)-1H-benzimidazoles developed as H₁-antihistamines, the pKa and logP were successfully reduced by attaching polar substituents to the piperidine (B6355638) nitrogen or by incorporating heteroatoms (like oxygen or sulfur) into the piperidine ring to create morpholine (B109124) or thiomorpholine (B91149) analogs. nih.govresearchgate.net This optimization led to compounds with improved selectivity and central nervous system (CNS) penetration profiles. nih.gov
Another key strategy is the introduction of specific functional groups to enhance target binding. In the optimization of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the introduction of halogen substituents on an aniline (B41778) ring was particularly successful. nih.gov Derivatives with these substitutions exhibited IC₅₀ values in the low nanomolar range (6.5-9 nM). nih.gov Two of these optimized compounds were found to be highly active against breast cancer cell lines in the National Cancer Institute's 60-cell line screen. nih.gov
The design of hybrid molecules, as mentioned previously, is also a powerful lead optimization strategy. researchgate.net By covalently linking the benzimidazole pharmacophore with another active scaffold, it is possible to create a new chemical entity with synergistic or additive effects, potentially leading to improved efficacy or a broader spectrum of activity. researchgate.netnih.gov
Table 2: Examples of Lead Optimization Strategies for Benzimidazole Derivatives
| Lead Compound/Scaffold | Optimization Strategy | Modification | Result | Reference |
|---|---|---|---|---|
| 2-(Piperidin-3-yl)-1H-benzimidazoles | Reduce pKa and logP | Incorporation of heteroatom into piperidine ring | Creation of morpholine/thiomorpholine analogs with improved selectivity and CNS profiles | nih.govresearchgate.net |
| N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamides | Enhance target binding | Introduction of halogen substituents to aniline ring | Increased inhibitory potency against MAGL (IC₅₀ = 6.5-9 nM) | nih.gov |
These focused strategies in medicinal chemistry are essential for transforming a promising hit compound like this compound into a viable drug candidate with enhanced therapeutic properties. nih.govnih.gov
Future Directions and Research Challenges
Advances in Synthetic Methodologies for Enhanced Yield and Selectivity
The synthesis of benzimidazole (B57391) derivatives, including 3-(1H-Benzoimidazol-2-yl)-phenol, has traditionally involved the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.orgsemanticscholar.org However, future research is geared towards developing more efficient, selective, and environmentally benign synthetic protocols. A significant challenge lies in achieving high yields and regioselectivity, particularly when dealing with asymmetrically substituted precursors. nih.gov
Future advancements will likely involve:
Novel Catalytic Systems: Exploration of new catalysts, such as nanocomposites and solid-acid catalysts, to facilitate the reaction under milder conditions with higher yields. rsc.org For example, catalysts like H₂SO₄@HTC(II) and p-toluenesulfonic acid under grinding conditions have been used for efficient synthesis. rsc.org
Microwave-Assisted Synthesis: Further development of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org
Flow Chemistry: Implementation of continuous flow reactors for the large-scale, safe, and efficient production of benzimidazole derivatives, offering precise control over reaction parameters.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Catalyst/Conditions | Key Advantages | Yield Range | Reference |
|---|---|---|---|---|
| Green Protocol | Er(OTf)₃, water, 80°C | High selectivity, eco-friendly | 75-99% | beilstein-journals.org |
| Conventional Heating | p-Toluenesulfonic acid, grinding | Solvent-free, simple | High | rsc.org |
| Acid Catalysis | Chlorosulfonic acid | Mild conditions | Good to excellent | rsc.org |
| Nanocomposite Catalysis | Al₂O₃/CuI/PANI | Mild conditions, excellent yields | High | rsc.org |
| Metal-Catalyzed | Cu(OH)₂, Methanol, RT | Good yield at room temperature | Good | semanticscholar.org |
Uncovering Latent Biological Activities and Novel Therapeutic Applications
Benzimidazole derivatives are renowned for their diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. ijpsjournal.comarabjchem.orgnih.gov While the antifungal properties of compounds like 2-(3-hydroxyphenyl)-1H-benzimidazole have been noted, there is a vast, unexplored potential for this compound and its analogues. researchgate.netnih.gov The structural similarity of the benzimidazole nucleus to purine (B94841) allows it to interact with a multitude of biological targets. arabjchem.orgmdpi.com
Future research should focus on:
Broad-Spectrum Screening: Systematic screening of this compound and its derivatives against a wide array of biological targets to uncover previously unknown activities. This could include assays for enzyme inhibition (e.g., kinases, cholinesterases), receptor modulation, and activity against various pathogens. nih.gov
Anticancer Mechanisms: Investigating novel anticancer mechanisms beyond microtubule disruption. ijpsjournal.com For example, new morpholine-benzimidazole-oxadiazole derivatives have shown potent and selective inhibition of VEGFR-2, a key player in tumor angiogenesis. acs.org A compound from this class, 5h , exhibited an IC₅₀ value of 0.049 µM, comparable to the drug sorafenib. acs.org
Neurological and Metabolic Disorders: Exploring applications in neurodegenerative diseases by targeting enzymes like acetylcholinesterase or in metabolic disorders like diabetes by inhibiting enzymes such as α-glucosidase. nih.govnih.gov A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols showed potent α-glucosidase inhibition, with compound 7i having an IC₅₀ of 0.64 µM. nih.gov
Antiviral Research: Given the known antiviral properties of benzimidazoles, designing and testing analogues for activity against emerging viral threats. nih.gov
Table 2: Reported Biological Activities of Selected Benzimidazole Analogues
| Compound/Analogue Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| Morpholine-benzimidazole-oxadiazole (5h ) | Anticancer | VEGFR-2 Inhibition | 0.049 µM | acs.org |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (7i ) | Anti-diabetic | α-Glucosidase Inhibition | 0.64 µM | nih.gov |
| Indolylbenzo[d]imidazoles (3ao , 3aq ) | Antibacterial | S. aureus (MRSA) | < 1 µg/mL | nih.gov |
| 2-(3-fluorobenzyl)-1H-benzimidazole (3a ) | Antioxidant | DPPH radical scavenging | 16.73 µg/ml | nih.gov |
| 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile (56 ) | Antihypertensive | Vasodilation | 0.145 mM | rsc.org |
Integration of Advanced Computational Methodologies in Drug Discovery Pipelines
The drug discovery process can be significantly accelerated and refined through the use of advanced computational tools. In silico methods are pivotal for designing novel analogues of this compound, predicting their biological activities, and understanding their mechanisms of action at a molecular level. nih.govdntb.gov.uamdpi.com
Key computational approaches for future research include:
Molecular Docking and Virtual Screening: To identify potential biological targets and to screen large virtual libraries of this compound analogues for their binding affinity. acs.orgdoaj.org This allows for the prioritization of compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, confirming the stability of interactions predicted by docking and providing insights into the binding thermodynamics. acs.orgdoaj.org MD simulations have been used to confirm the stability of benzimidazole derivatives within the VEGFR-2 active site. acs.org
Quantum Mechanics (QM) and DFT: To elucidate the electronic properties of the molecules and to study reaction mechanisms, such as the hydrogen atom transfer (HAT) involved in antioxidant activity. doaj.org
ADME/T Prediction: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new analogues early in the discovery pipeline, helping to identify candidates with better drug-like properties. nih.gov
The integration of these computational methods creates a synergistic feedback loop with experimental work, enabling a more rational and efficient approach to drug design. nih.govdntb.gov.ua
Translational Research and Pre-Clinical Development of Promising Analogues
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. For analogues of this compound that demonstrate significant in vitro potency and selectivity, the path forward involves rigorous pre-clinical evaluation.
This phase of research presents several challenges:
Pharmacokinetics and Bioavailability: A significant hurdle is optimizing the pharmacokinetic profile of lead compounds. Research must focus on improving properties like oral bioavailability, metabolic stability, and half-life. mdpi.com For example, a novel microtubule-targeting benzimidazole carbamate, IBCar , was studied for its oral bioavailability in mice, showing a biological half-life of approximately 4 hours. mdpi.com
In Vivo Efficacy: Demonstrating efficacy in relevant animal models of disease is a critical step. This requires the development of robust in vivo assays to confirm that the in vitro activity translates to a therapeutic effect.
Toxicology and Safety Pharmacology: Extensive toxicology studies are required to identify any potential off-target effects and to establish a safe therapeutic window. This includes evaluating cytotoxicity against normal human cell lines to ensure selectivity for the target cells. acs.org
Lead Optimization: The pre-clinical stage often involves an iterative process of lead optimization, where the chemical structure is systematically modified to enhance efficacy and drug-like properties while minimizing toxicity.
The successful navigation of these challenges is essential for advancing the most promising this compound analogues into clinical trials and ultimately to new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1H-Benzoimidazol-2-yl)-phenol, and how are reaction conditions optimized?
- Synthesis Methods :
- Solvent-free one-pot synthesis : Achieves 93% yield by reacting o-phenylenediamine with substituted phenols under thermal conditions .
- Acid-catalyzed cyclization : Uses polyphosphoric acid (PPA) in toluene to promote benzimidazole ring formation, emphasizing the role of protonating agents and high temperatures .
- Multicomponent reactions : Employ catalysts like HISA (heteropolyacid-supported ionic liquid) to optimize benzil, aldehyde, and ammonium acetate reactions, though yields are less explicitly reported .
- Optimization Factors :
- Temperature (reflux vs. ambient), solvent selection (toluene for PPA reactions), and catalyst loading (e.g., HISA) critically influence yields and purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., δ 7.3–8.3 ppm for Ar-H in CDCl₃ ).
- IR spectroscopy : Identifies functional groups (e.g., -OH at ~3446 cm⁻¹, -NH at ~3334 cm⁻¹, and C=N at ~1634 cm⁻¹) .
- X-ray crystallography : Resolves hydrogen-bonding networks and crystal packing, as shown for the rigid ligand 4-(1H-benzoimidazol-2-yl)phenol .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 211.34 [M+H⁺] ).
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of benzimidazole-phenol derivatives?
- Critical Analysis :
- Reaction time and purification : Extended reflux durations (e.g., 10+ hours in PPA reactions ) vs. shorter one-pot methods impact yields.
- Catalyst efficiency : Compare HISA-catalyzed multicomponent reactions (optimized for speed ) vs. solvent-free thermal methods (high yields but longer setup ).
- Byproduct formation : Monitor intermediates via TLC and optimize recrystallization solvents (e.g., chloroform for purity ).
Q. What methodological approaches are used to analyze hydrogen-bonding interactions in this compound crystals?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond patterns (e.g., D, R, or C motifs) and predict supramolecular aggregation .
- X-ray Refinement : Use SHELX software to model intermolecular H-bonds, as demonstrated in the crystal structure of 4-(1H-benzoimidazol-2-yl)phenol (O-H···N and N-H···O interactions) .
- DFT Calculations : Validate hydrogen-bond energetics and geometry using B3LYP/6-31G* models, aligning with experimental data .
Q. How can computational methods enhance the design of this compound derivatives for biological activity?
- Strategy :
- Docking studies : Screen derivatives against heparanase (e.g., urea-linked benzimidazole inhibitors ) using PDB structures.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenol ring) with antimicrobial activity .
- Frontier orbital analysis : Predict reactivity by calculating HOMO-LUMO gaps for derivatives, as applied in acyl chloride reactions .
Methodological Recommendations
- Synthetic Challenges : Prioritize solvent-free or green chemistry routes for scalability .
- Characterization Pitfalls : Use deuterated DMSO for NMR to resolve exchangeable protons (-OH, -NH) .
- Data Reproducibility : Cross-validate crystallographic data with CCDC deposits (e.g., CCDC 1013218 ) and SHELX refinement logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
